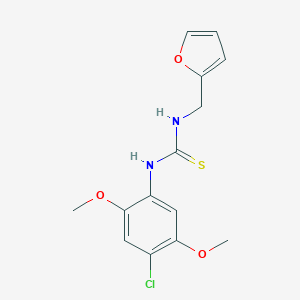
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, commonly known as CDMTU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDMTU belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of CDMTU is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMTU has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. CDMTU has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
In inflammation, CDMTU has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. CDMTU has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NLRP3 inflammasome, which are important contributors to the inflammatory response.
Biochemical and Physiological Effects
CDMTU has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, CDMTU has been shown to inhibit cell growth, induce apoptosis, and inhibit migration and invasion. In inflammation, CDMTU has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. CDMTU has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDMTU has several advantages for lab experiments, including its high purity, stability, and solubility in water. CDMTU is also relatively inexpensive and easy to synthesize. However, CDMTU has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CDMTU may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CDMTU. One area of research is the development of CDMTU analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant effects of CDMTU. Further studies are also needed to determine the optimal dosage and administration route of CDMTU in different disease models. Finally, the potential of CDMTU as a therapeutic agent in clinical trials should be explored.
Synthesemethoden
The synthesis of CDMTU involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product. The yield of CDMTU can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
CDMTU has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, CDMTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDMTU has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, CDMTU has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, CDMTU has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDMTU has also been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In oxidative stress-related disorders, CDMTU has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea |
|---|---|
Molekularformel |
C14H15ClN2O3S |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
InChI-Schlüssel |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)





![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)